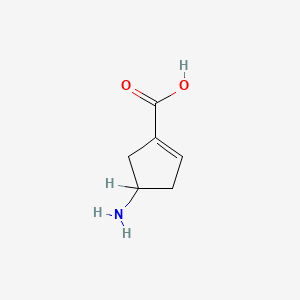

4-Aminocyclopent-1-enecarboxylic acid

Overview

Description

4-Aminocyclopent-1-enecarboxylic acid is a laboratory chemical . It is not intended for human or veterinary use, but for research purposes only.

Synthesis Analysis

The synthesis of 4-Aminocyclopent-1-enecarboxylic acid involves the addition of thiol substituents to the α,β-unsaturated system of 4-ACP-3-CA . The reaction was successful with a limited number of thiols but gave products of mixed stereochemistry .Molecular Structure Analysis

The molecular formula of 4-Aminocyclopent-1-enecarboxylic acid is C6H9NO2 . It has a molecular weight of 127.14 g/mol.Chemical Reactions Analysis

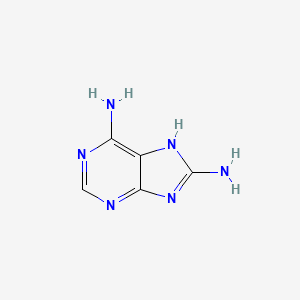

GABA analogues derived by thiol addition to 4-aminocyclopent-1-enecarboxylic acid display interesting antagonist activity at the α1β2γ2L GABA A receptor . The most interesting derivative was the benzylthioether which acted as an antagonist with an IC 50 of 42 μM for the inhibition of a GABA EC 50 dose (50 μM) .Scientific Research Applications

Application in Neurochemical Research

- Specific Scientific Field : Neurochemical Research .

- Summary of the Application : 4-Aminocyclopent-1-enecarboxylic acid is used in the development of GABA analogues. These analogues are used as a tool for the development of more potent and selective agents at target sites such as the GABA receptors .

- Methods of Application or Experimental Procedures : The researchers attempted to build on the activity of the known potent GABA A agonist 4-ACP-3-CA and its cis and trans saturated analogues CACP and TACP. They investigated reactions to add thiol substituents to the α,β-unsaturated system of 4-ACP-3-CA. The reaction was successful with a limited number of thiols but gave products of mixed stereochemistry .

- Results or Outcomes : The resultant thioether amino acids were screened for activity at human recombinant α1β2γ2L GABA A receptors. The most interesting derivative was the benzylthioether which acted as an antagonist with an IC 50 of 42 μM for the inhibition of a GABA EC 50 dose (50 μM). This study has shown that GABA analogues derived by thiol addition to 4-aminocyclopent-1-enecarboxylic acid display interesting antagonist activity at the α1β2γ2L GABA A receptor .

Application in Antagonist Development

- Specific Scientific Field : Neurochemical Research .

- Summary of the Application : 4-Aminocyclopent-1-enecarboxylic acid is used in the development of antagonists for ionotropic receptors for the inhibitory neurotransmitter GABA . These antagonists are used to probe the function of this neurotransmitter .

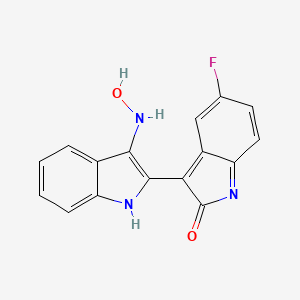

- Methods of Application or Experimental Procedures : Researchers have discovered that amide and hydroxamate analogs of 4-aminocyclopent-1-enecarboxylic acid act as selective GABA C receptor antagonists . This discovery provides opportunities for the development of agents with selectivity for the myriad of ionotropic GABA receptors .

- Results or Outcomes : The development of these antagonists has led to a better understanding of GABA function in the brain and their possible therapeutic uses .

Application in Antagonist Development

- Specific Scientific Field : Neurochemical Research .

- Summary of the Application : 4-Aminocyclopent-1-enecarboxylic acid is used in the development of antagonists for ionotropic receptors for the inhibitory neurotransmitter GABA . These antagonists are used to probe the function of this neurotransmitter .

- Methods of Application or Experimental Procedures : Researchers have discovered that amide and hydroxamate analogs of 4-aminocyclopent-1-enecarboxylic acid act as selective GABA C receptor antagonists . This discovery provides opportunities for the development of agents with selectivity for the myriad of ionotropic GABA receptors .

- Results or Outcomes : The development of these antagonists has led to a better understanding of GABA function in the brain and their possible therapeutic uses .

Safety And Hazards

properties

IUPAC Name |

4-aminocyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVDYLXTNDBWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminocyclopent-1-enecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide](/img/structure/B1662617.png)

![2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1662623.png)

![(2S)-2-Amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B1662630.png)